molecular formula C11H12F3NOS B8320948 3-Isopropoxy-5-(trifluoromethyl)benzothioamide

3-Isopropoxy-5-(trifluoromethyl)benzothioamide

Cat. No. B8320948
M. Wt: 263.28 g/mol
InChI Key: WJEHZGKRUGNVDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropoxy-5-(trifluoromethyl)benzothioamide is a useful research compound. Its molecular formula is C11H12F3NOS and its molecular weight is 263.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Isopropoxy-5-(trifluoromethyl)benzothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isopropoxy-5-(trifluoromethyl)benzothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Isopropoxy-5-(trifluoromethyl)benzothioamide

Molecular Formula

C11H12F3NOS

Molecular Weight

263.28 g/mol

IUPAC Name

3-propan-2-yloxy-5-(trifluoromethyl)benzenecarbothioamide

InChI

InChI=1S/C11H12F3NOS/c1-6(2)16-9-4-7(10(15)17)3-8(5-9)11(12,13)14/h3-6H,1-2H3,(H2,15,17)

InChI Key

WJEHZGKRUGNVDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)C(F)(F)F)C(=S)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Isopropoxy-5-(trifluoromethyl)benzonitrile (1000 g, 4.3 moles) was dissolved in DMF (4000 mL) and sodium hydrogensulfide hydrate (636 g; 8.6 moles) was added followed by magnesium chloride hexahydrate (960.2 g, 4.7 moles). The reaction mixture was stirred for 1 hr at 25 to 30° C. Reaction completion was monitored by TLC using ethyl acetate:hexane (2:8) as the mobile phase. The reaction mixture was quenched in an ice-water slurry (250 mL) and the pH was adjusted to 5 by addition of 10% aqueous HCl. The reaction mixture was extracted with MTBE and was washed with 20% brine solution. The organic layer was concentrated under vacuum to give 1136 g (4.3 moles; 100%) of the title compound, which was taken as such to next step. HPLC purity—97.37% a/a.
Quantity
1000 g
Type
reactant
Reaction Step One
Name
Quantity
4000 mL
Type
solvent
Reaction Step One
Name
sodium hydrogensulfide hydrate
Quantity
636 g
Type
reactant
Reaction Step Two
Quantity
960.2 g
Type
reactant
Reaction Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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